1'-(1H-benzo[d]imidazole-5-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one
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Description
1'-(1H-benzo[d]imidazole-5-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one is a useful research compound. Its molecular formula is C20H17N3O3 and its molecular weight is 347.374. The purity is usually 95%.
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Mechanism of Action
Target of Action
For instance, some benzodiazole derivatives have been reported to have antibacterial, antifungal, antiviral, and anticancer activities .
Mode of Action
The mode of action of benzodiazole derivatives can vary widely depending on the specific compound and its targets. Some might inhibit the activity of certain enzymes, while others might interact with cellular receptors or DNA .
Biochemical Pathways
Benzodiazole derivatives can potentially affect a variety of biochemical pathways depending on their targets .
Result of Action
The molecular and cellular effects of this compound would depend on its specific targets and mode of action. Given the diverse biological activities reported for benzodiazole derivatives, the effects could potentially range from antimicrobial to anticancer effects .
Properties
IUPAC Name |
1'-(3H-benzimidazole-5-carbonyl)spiro[2-benzofuran-3,4'-piperidine]-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3/c24-18(13-5-6-16-17(11-13)22-12-21-16)23-9-7-20(8-10-23)15-4-2-1-3-14(15)19(25)26-20/h1-6,11-12H,7-10H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKSZYLYWNOULEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C3=CC=CC=C3C(=O)O2)C(=O)C4=CC5=C(C=C4)N=CN5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.